3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1315363-66-6 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-5-10-9-8(6-12)3-2-4-11(7)9/h2-6H,1H3 |
InChI Key |
HXQHLNHSSQAGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Hantzsch-Type Cyclization
A common route begins with the condensation of 2-amino-5-formylpyridine with 3-bromobutan-2-one under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine attacks the α-carbon of the ketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core. The formyl group at position 8 is introduced in situ by selecting a pre-functionalized pyridine precursor.
Typical Reaction Conditions
This method prioritizes simplicity but suffers from moderate yields due to competing side reactions, such as over-alkylation or oxidation of the aldehyde group.
Direct introduction of the aldehyde group at position 8 is challenging due to the electron-deficient nature of the imidazo[1,2-a]pyridine ring. The Vilsmeier-Haack reaction offers a viable solution, utilizing phosphorus oxychloride () and dimethylformamide (DMF) to generate the formylating agent.
Vilsmeier-Haack Formylation of 3-Methylimidazo[1,2-a]pyridine
In this approach, 3-methylimidazo[1,2-a]pyridine is treated with -DMF complex at 0–5°C, followed by hydrolysis to yield the aldehyde. The reaction mechanism involves electrophilic aromatic substitution, with the formyl group preferentially attaching to the electron-rich 8-position.
Optimization Insights
-
Temperature Control : Maintaining sub-10°C temperatures minimizes side products like chlorinated derivatives.
-
Solvent Selection : Dichloromethane () enhances reagent solubility and reaction homogeneity.
Transition-Metal-Catalyzed Cross-Coupling
Modern methods leverage palladium or copper catalysis to install substituents with higher regioselectivity. For this compound, Suzuki-Miyaura coupling has been explored to introduce pre-functionalized aromatic groups, though its application to aldehyde synthesis remains limited.
Palladium-Mediated Carbonylation
A novel approach involves treating 8-bromo-3-methylimidazo[1,2-a]pyridine with carbon monoxide () under palladium catalysis. The bromine atom is replaced by a formyl group via carbonyl insertion, yielding the target aldehyde.
Reaction Parameters
This method offers superior regiocontrol but requires specialized equipment for handling gaseous CO.
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: 3-Methylimidazo[1,2-a]pyridine-8-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial and Anticancer Activities
3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Staphylococcus aureus . For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating their potential as effective antimycobacterial agents .
Case Study: Antimycobacterial Agents
A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their antitubercular activity. Among these, 3-methyl derivatives exhibited enhanced efficacy against both replicating and non-replicating Mtb, suggesting structural modifications could optimize therapeutic properties .
Biological Research
Mechanisms of Action
In biological studies, this compound serves as a valuable tool for investigating cellular mechanisms. Its derivatives have been employed to understand the interactions within biological pathways that may lead to disease . The compound's ability to form complexes with various biomolecules makes it suitable for probing molecular interactions.
Material Science
Development of Advanced Materials
The incorporation of this compound into novel materials has been explored for enhancing properties such as conductivity and stability. This application is critical in developing advanced electronic devices where material performance directly impacts functionality .
Agrochemicals
Formulation of Pesticides
The compound has been investigated for its role in formulating agrochemicals, particularly pesticides and herbicides. Its chemical properties allow for the development of more effective formulations that can improve agricultural productivity while minimizing environmental impact .
Data Summary Table
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Pharmaceutical | Antimicrobial agents against MDR-TB | MIC values: 0.03 - 5.0 μM |
| Biological Research | Investigating disease mechanisms | Useful in studying biomolecular interactions |
| Material Science | Enhancing material properties | Improved conductivity and stability |
| Agrochemicals | Formulating effective pesticides | Increased agricultural productivity |
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, significantly altering their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The carbaldehyde group increases polarity compared to methyl or bromo analogs, improving aqueous solubility. For example, 8-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde (C₈H₆N₂O₂) has a solubility >10 mg/mL due to the hydroxyl group .
- Melting Points: Aldehyde-containing derivatives generally have lower melting points than carboxylates. For instance, 3-[bis(methylthio)methylene]-8-methylimidazo[1,2-a]pyridinone melts at 149–151°C , while the target compound is likely a liquid or low-melting solid.
Biological Activity
3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde (3-MIP-8-CHO) is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
3-MIP-8-CHO can be synthesized through various methods involving the functionalization of imidazo[1,2-a]pyridine derivatives. The synthetic pathways often focus on introducing aldehyde functionality at the 8-position while maintaining the methyl group at the 3-position. The structural integrity of the compound is critical for its biological activity.
Biological Activities
The biological activities of 3-MIP-8-CHO include:
- Antimicrobial Properties : Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from this structure have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 0.003 to 5.0 μM .
- Anticancer Activity : Research indicates that 3-MIP-8-CHO and its analogues possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through DNA damage pathways. In vitro studies have shown that certain derivatives lead to significant cytotoxic effects on various cancer cell lines including HeLa and MCF-7 with IC50 values often exceeding 100 μM for non-cytotoxicity against normal cells .
- Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The mechanisms underlying the biological activities of 3-MIP-8-CHO are multifaceted:
- Interaction with DNA : Many imidazo[1,2-a]pyridine derivatives interact with DNA, leading to alkylation and subsequent cell death in rapidly dividing cells.
- Inhibition of Enzymatic Pathways : These compounds can inhibit key enzymes involved in metabolic pathways critical for pathogen survival, particularly in Mtb where they target oxidative phosphorylation pathways .
- Modulation of Cell Signaling : The compounds may interfere with cell signaling pathways that regulate apoptosis and inflammation, contributing to their therapeutic potential.
Case Studies
Several case studies highlight the efficacy of 3-MIP-8-CHO:
- Study on Antitubercular Activity : A high-throughput screening identified several imidazo[1,2-a]pyridine analogues as potent inhibitors of Mtb, demonstrating MIC values as low as 0.006 μM against resistant strains . These findings suggest that modifications to the core structure can significantly enhance activity.
- Cytotoxicity Assessment : In a comparative study assessing cytotoxicity across different cell lines, derivatives of 3-MIP-8-CHO showed promising results with low toxicity profiles (IC50 > 128 μM) against VERO cells while maintaining high antimicrobial activity against Mtb .
Data Tables
| Activity Type | MIC (μM) | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| Antitubercular | 0.003 - 0.006 | Mtb | >128 |
| Anticancer (HeLa) | - | HeLa | <100 |
| Anticancer (MCF-7) | - | MCF-7 | <100 |
| Anti-inflammatory | - | Various | - |
Q & A
Basic: What are the standard synthetic methodologies for 3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde?
Answer:
The synthesis typically involves a multi-step approach. A common route begins with the condensation of 2-aminonicotinic acid derivatives with chloroacetaldehyde in ethanol, followed by methylation at the 3-position. Subsequent oxidation or formylation at the 8-position yields the aldehyde moiety. For example, imidazo[1,2-a]pyridine-8-carboxamide derivatives are synthesized via acid-amine coupling using HATU as a coupling agent and DIPEA as a base, achieving yields >90% . Microwave-assisted methods have also been employed to accelerate reactions, reducing reaction times while maintaining high purity .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, with attention to aldehyde proton signals (δ ~9.5–10.5 ppm) and methyl group splitting patterns.
- FT-IR : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).
- HRMS (ESI) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities using programs like SHELXL and WinGX for structure refinement .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer:
- Solvent selection : Ethanol or diglyme enhances solubility and reduces side reactions .
- Catalyst tuning : HATU/DIPEA systems improve coupling efficiency, while Lewis acids (e.g., AlCl₃) aid Friedel-Crafts acylation at the 3-position .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 min for cyclization steps) .
- Workup protocols : Liquid-liquid extraction or column chromatography removes unreacted starting materials and byproducts .
Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?
Answer:
- Impurity analysis : Use HPLC-MS to detect trace intermediates or degradation products. For example, unreacted 2-aminonicotinic acid may appear as a low-intensity peak in HRMS .
- Dynamic effects in NMR : Variable-temperature NMR can resolve splitting caused by conformational exchange.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Advanced: What computational tools are recommended for validating crystal structures or electronic properties?
Answer:
- Crystallography software : SHELXL for refinement and WinGX/ORTEP for visualization and geometry analysis .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (Hirshfeld surface analysis) .
- Molecular docking : Assess binding affinity to biological targets (e.g., Trypanosoma cruzi enzymes) using AutoDock or Schrödinger .
Advanced: How to design biological activity studies for evaluating antiprotozoal or antimicrobial potential?
Answer:
- Target selection : Prioritize enzymes like trypanothione reductase (TryR) or cytochrome P450, which are critical in protozoan pathogens .
- Assay design :
- In vitro IC50 determination : Use fluorescence-based assays with T. cruzi amastigotes or L. infantum promastigotes .
- Cytotoxicity controls : Test against mammalian cell lines (e.g., HEK-293) to ensure selectivity .
- SAR studies : Modify the aldehyde group to amides or esters and compare activity trends .
Advanced: What strategies mitigate challenges in functionalizing the imidazo[1,2-a]pyridine scaffold?
Answer:
- Regioselective acylation : Use Friedel-Crafts conditions (e.g., acetyl chloride/AlCl₃) to functionalize the 3-position without disrupting the aldehyde group .
- Protection-deprotection : Temporarily protect the aldehyde as an acetal during halogenation or cross-coupling reactions .
- Palladium catalysis : Suzuki-Miyaura coupling at the 6- or 7-position for aryl/heteroaryl diversification .
Advanced: How to analyze non-covalent interactions in crystal packing or ligand-target binding?
Answer:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .
- Docking simulations : Identify key hydrogen bonds or hydrophobic pockets in protein-ligand complexes (e.g., with CDK inhibitors) .
- Thermodynamic studies : Isothermal titration calorimetry (ITC) measures binding enthalpy/entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
